molecular formula C13H16ClNO3 B11758662 methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate

methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate

Cat. No.: B11758662
M. Wt: 269.72 g/mol
InChI Key: NWDGYSLQYQDYLK-GFCCVEGCSA-N
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Description

Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is an organic compound with a complex structure that includes a chloromethyl group attached to a phenyl ring, an acetamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chloromethyl Group: The chloromethyl group can be introduced to the phenyl ring through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the acetamido group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines or alcohols.

    Oxidation: Products include oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the acetamido group or the phenyl ring.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The acetamido group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-3-[4-(bromomethyl)phenyl]-2-acetamidopropanoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Methyl (2R)-3-[4-(hydroxymethyl)phenyl]-2-acetamidopropanoate: Contains a hydroxymethyl group instead of a chloromethyl group.

    Methyl (2R)-3-[4-(methyl)phenyl]-2-acetamidopropanoate: Lacks the halogenated group, having a simple methyl group instead.

Uniqueness

Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the chloromethyl group with the acetamido and ester functionalities makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

InChI

InChI=1S/C13H16ClNO3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m1/s1

InChI Key

NWDGYSLQYQDYLK-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)CCl)C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)CCl)C(=O)OC

Origin of Product

United States

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